3-(2-Chlorophenyl)imidazo[1,5-a]pyridine
Description
Significance of Imidazo[1,5-a]pyridine (B1214698) Heterocycles in Contemporary Chemistry
The significance of imidazo[1,5-a]pyridine heterocycles in modern chemistry is multifaceted. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. beilstein-journals.org Derivatives of imidazo[1,5-a]pyridine have demonstrated a wide array of pharmacological activities, including potential as anticancer and antidiabetic agents. nih.govresearchgate.net The scaffold's ability to interact with various biological targets makes it a focal point for the design and synthesis of new therapeutic agents. nih.govresearchgate.net
Beyond pharmaceuticals, the imidazo[1,5-a]pyridine core exhibits intriguing photophysical properties, leading to its use in the development of fluorescent probes and materials for optoelectronic devices. rsc.orgmdpi.com Its stable and tunable emissive characteristics make it a suitable candidate for applications in cellular imaging and as sensors. rsc.orgmdpi.commdpi.com The versatility of this scaffold also extends to its use as ligands for transition metals and in the formation of N-heterocyclic carbenes, highlighting its importance in catalysis and coordination chemistry. mdpi.comacs.org
Overview of Research Trajectories for the Imidazo[1,5-a]pyridine Core Structure
Research concerning the imidazo[1,5-a]pyridine core structure has followed several key trajectories. A significant area of focus has been the development of efficient and diverse synthetic methodologies to access this heterocyclic system. Numerous synthetic strategies have been reported, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, allowing for the creation of a wide range of substituted derivatives. rsc.orgorganic-chemistry.org These methods often aim for high yields, mild reaction conditions, and the ability to introduce diverse functional groups. organic-chemistry.org
Another major research direction involves the exploration of the biological activities of imidazo[1,5-a]pyridine derivatives. This includes the synthesis of compound libraries and their screening for various therapeutic effects, such as enzyme inhibition. For instance, derivatives have been investigated as inhibitors of thromboxane (B8750289) A2 synthetase and various kinases. smolecule.comacs.org Structure-activity relationship (SAR) studies are also crucial in this area to optimize the biological potency and selectivity of these compounds.
Furthermore, the unique photophysical properties of the imidazo[1,5-a]pyridine scaffold have spurred research into its applications in materials science. Studies have focused on tuning the fluorescence and luminescence of these compounds through chemical modifications, aiming to develop novel materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. rsc.orgmdpi.com
Specific Focus on 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine within the Imidazo[1,5-a]pyridine Class
Within the broad class of imidazo[1,5-a]pyridines, the specific compound This compound has emerged as a subject of interest in chemical research. Its structure features a 2-chlorophenyl substituent at the 3-position of the imidazo[1,5-a]pyridine core. This particular substitution pattern influences the compound's chemical properties and biological activity.
Research on this compound and its analogs often explores their potential in medicinal chemistry. The presence of the chlorophenyl group can significantly impact the molecule's interaction with biological targets. For instance, related compounds with different substitutions at this position have shown inhibitory activity against various enzymes, suggesting that the nature of the aryl group is a key determinant of biological function.
The chemical reactivity of this compound is also a subject of investigation. The chlorine atom on the phenyl ring can be a site for further chemical modification through reactions like nucleophilic substitution, allowing for the synthesis of a wider range of derivatives with potentially enhanced properties. smolecule.com
Below are tables detailing some of the key properties and research findings related to the imidazo[1,5-a]pyridine scaffold and its derivatives.
Table 1: Physicochemical Properties of Imidazo[1,5-a]pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Imidazo[1,5-a]pyridine | C₇H₆N₂ | 118.14 | Fused imidazole (B134444) and pyridine (B92270) rings |
| This compound | C₁₃H₉ClN₂ | 228.68 | Imidazo[1,5-a]pyridine core with a 2-chlorophenyl group at the 3-position |
| 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | C₁₄H₉FN₂O | 252.24 | Imidazo[1,5-a]pyridine core with a 2-fluorophenyl group at the 3-position and a carbaldehyde at the 1-position. sigmaaldrich.com |
Table 2: Overview of Research Applications for Imidazo[1,5-a]pyridine Derivatives
| Research Area | Specific Application | Reference Compound Class |
| Medicinal Chemistry | Anticancer Agents | Imidazo[1,5-a]pyridine-benzimidazole hybrids. rsc.org |
| Medicinal Chemistry | Kinase Inhibitors | 3-Aryl-imidazo[1,5-a]pyridines |
| Materials Science | Fluorescent Probes | Substituted imidazo[1,5-a]pyridines. mdpi.com |
| Catalysis | N-Heterocyclic Carbene Ligands | Imidazo[1,5-a]pyridin-3-ylidenes. acs.org |
An exploration of the synthetic routes to this compound and its related analogs reveals a variety of chemical strategies. These methodologies primarily focus on the construction of the core imidazo[1,5-a]pyridine scaffold, a significant structure in medicinal chemistry. nih.govbeilstein-journals.org The approaches range from classical cyclocondensation reactions to modern metal-catalyzed transformations.
Structure
3D Structure
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13/h1-9H |
InChI Key |
NRWWXCCOXNHNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C3N2C=CC=C3)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 2 Chlorophenyl Imidazo 1,5 a Pyridine Derivatives
Influence of Substituents on the Phenyl Ring and Imidazo[1,5-a]pyridine (B1214698) Core
The biological activity of 3-phenylimidazo[1,5-a]pyridine (B186794) derivatives can be significantly modulated by introducing various substituents onto both the phenyl ring at the 3-position and the fused imidazo[1,5-a]pyridine core itself.
In a study of derivatives based on the (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one scaffold, researchers evaluated their cytotoxic potential against several cancer cell lines. nih.gov The SAR analysis revealed that the nature of the substituent on the arylamino portion played a critical role in determining the compound's anti-proliferative activity. Specifically, compound 15i , which features a 4-chloro-2-fluoro substitution on the arylamino ring, demonstrated the most potent activity against the HCT-116 human colorectal cancer cell line, with an IC₅₀ value of 1.21 µM. nih.gov This suggests that electron-withdrawing groups at specific positions on this peripheral phenyl ring can enhance cytotoxic efficacy. nih.gov
The following table summarizes the structure-activity relationship of these compounds, highlighting the influence of substituents on their activity against the HCT-116 cell line. nih.gov
| Compound | Substituent (R) on Arylamino Ring | IC₅₀ (µM) against HCT-116 |
| 15a | H | >30 |
| 15b | 4-F | 16.23 |
| 15c | 4-Cl | 12.34 |
| 15d | 4-Br | 13.52 |
| 15e | 4-CH₃ | 21.09 |
| 15f | 4-OCH₃ | 26.11 |
| 15g | 2,4-di-F | 10.12 |
| 15h | 2,4-di-Cl | 11.23 |
| 15i | 4-Cl, 2-F | 1.21 |
| 15j | 3-Cl, 4-F | 14.56 |
| 15k | 4-CF₃ | 15.23 |
Furthermore, research into imidazo[1,5-a]pyridine derivatives as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R) for potential use in treating cognitive disorders has also underscored the importance of substitutions on the core structure. nih.gov The optimization of these compounds involved modifying the imidazo[1,5-a]pyridine core to improve potency, selectivity, and brain penetration, leading to the identification of a lead compound with favorable characteristics. nih.gov
Positional Isomerism and its Impact on Biological Efficacy
Positional isomerism, particularly the placement of the nitrogen atom in the fused heterocyclic ring system, has a profound impact on the pharmacological and pharmacokinetic properties of imidazopyridine derivatives. The imidazo[1,5-a]pyridine scaffold is a positional isomer of the more extensively studied imidazo[1,2-a]pyridine (B132010) system.
A key example of the strategic use of this isomerism is found in scaffold hopping approaches aimed at mitigating metabolic liabilities. nih.gov In the development of an androgen receptor antagonist, researchers found that the imidazo[1,2-a]pyrimidine (B1208166) scaffold was susceptible to metabolism by aldehyde oxidase (AO). nih.gov Modifications to the pyridine (B92270) ring did not resolve this issue. However, by performing a scaffold hop—converting the imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine—the resulting compound was no longer a substrate for AO. nih.gov This indicates that the position of the nitrogen atom adjacent to the site of metabolism was critical, and changing this position (from a [1,2-a] fused system to a [1,5-a] system) effectively blocked the undesirable metabolic pathway. nih.gov This demonstrates how positional isomerism can be leveraged to enhance a compound's metabolic stability.
Steric and Electronic Factors Governing Activity
The biological activity of pyridine-based compounds is governed by a delicate interplay of steric and electronic factors. General SAR principles suggest that the presence and position of certain functional groups can significantly enhance or diminish activity.
Electronic Factors: The introduction of groups capable of altering the electron density of the aromatic system, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups, has been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov In the context of the 3-phenylimidazo[1,5-a]pyridine derivatives studied for cytotoxic effects, the presence of electron-withdrawing groups like halogens (F, Cl) and trifluoromethyl (-CF₃) on a peripheral aryl ring was correlated with potent activity. nih.gov Specifically, the combination of a 4-chloro and 2-fluoro substituent resulted in the highest potency, suggesting a specific electronic requirement for optimal interaction with the biological target. nih.gov
Steric Factors: Conversely, the introduction of sterically bulky groups can be detrimental to activity. nih.gov This may be due to steric hindrance at the active site of the target enzyme or receptor, preventing optimal binding. While detailed studies on the steric effects specifically for 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine are limited, the general principle of avoiding excessive bulk unless it provides a specific beneficial interaction is a common strategy in drug design.
Relationship Between Molecular Modifications and Enzyme/Receptor Binding Affinity
Molecular modifications are fundamental to achieving high binding affinity and selectivity for a specific biological target. The imidazo[1,5-a]pyridine scaffold has been successfully utilized to develop potent ligands for specific receptors.
In the pursuit of treatments for cognitive disorders associated with Alzheimer's disease, a series of imidazo[1,5-a]pyridine derivatives were designed and synthesized as partial agonists for the 5-HT4 receptor. nih.gov Through focused SAR studies, researchers optimized the structure to enhance binding affinity and functional activity at this specific serotonin (B10506) receptor subtype. This optimization process led to the discovery of compound 5a as a potent, selective, and brain-penetrant 5-HT4 partial agonist, demonstrating that targeted modifications to the core scaffold and its substituents are effective in tuning receptor binding and achieving a desired pharmacological profile. nih.gov
Scaffold Hopping Strategies and Derivative Design
Scaffold hopping is a powerful strategy in medicinal chemistry used to design novel compounds by replacing a core molecular structure (scaffold) with a different one while retaining similar biological activity. This approach is often employed to improve physicochemical properties, overcome patent limitations, or address metabolic liabilities. nih.gov
The imidazo[1,5-a]pyridine scaffold has emerged as a successful replacement core in such strategies. As previously mentioned, a notable example involved replacing an imidazo[1,2-a]pyrimidine scaffold with an imidazo[1,5-a]pyridine. nih.gov This switch was designed to block metabolism by aldehyde oxidase (AO). The original scaffold was an electron-deficient arene, making it a substrate for AO. By changing the arrangement of the nitrogen atoms to the imidazo[1,5-a]pyridine configuration, the site of metabolism was effectively removed, rendering the new compound stable against AO-mediated degradation. nih.gov This strategic hop not only preserved the necessary pharmacophore for androgen receptor antagonism but also significantly improved a critical drug metabolism property.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com While specific QSAR studies for this compound derivatives are not widely reported, the methodology has been successfully applied to its isomers, such as the imidazo[4,5-b]pyridine class, to understand their activity as Aurora kinase inhibitors. mdpi.comnih.gov
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with a common scaffold and known biological activities (e.g., IC₅₀ values) is compiled. For analysis, these values are often converted to their logarithmic form (pIC₅₀). mdpi.com
Molecular Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic, topological) are calculated. mdpi.com
Model Development: Statistical methods are used to build a model that correlates the calculated descriptors with the observed biological activity. Techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are often employed to create 3D-QSAR models. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds. nih.gov
The output of a 3D-QSAR study often includes 3D contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to increase or decrease biological activity. nih.gov These maps provide crucial insights for designing new, more potent derivatives. nih.gov Applying such methodologies to the imidazo[1,5-a]pyridine scaffold could accelerate the discovery of new therapeutic agents by predicting the activity of novel chemical entities before their synthesis. mdpi.com
Computational and Theoretical Analyses of Imidazo 1,5 a Pyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules. For imidazo[1,2-a]pyridine (B132010) systems, which are structurally related to imidazo[1,5-a]pyridines, DFT calculations are frequently employed to determine both global and local reactivity parameters. scirp.org Methods like B3LYP and B3PW91, often paired with basis sets such as 6-311G(d,p), are used to calculate electron density and derive key properties. nih.gov
DFT studies allow for the characterization of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's chemical reactivity, polarizability, and biological activity. nih.gov For instance, a small HOMO-LUMO gap in a related molecule, Alpidem, (4.7951 eV calculated with the B3LYP functional) suggested high chemical reactivity. nih.gov These calculations help predict sites susceptible to electrophilic or nucleophilic attack. scirp.org
Furthermore, DFT is utilized to analyze the stability of different molecular structures and the energetics of non-covalent interactions. In studies of Zn(II) coordination polymers involving imidazo[1,5-a]pyridine (B1214698) ligands, DFT calculations have been used to analyze and quantify supramolecular π-stacked assemblies. mdpi.com These calculations revealed substantial interaction energies (e.g., –40.1 kcal/mol for an assembly of seven aromatic rings), underscoring the crucial role of π-stacking in shaping the solid-state structure. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets Used in Imidazo-Pyridine System Analysis
| Method/Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311G(d) | Characterization of chemical reactivity | scirp.org |
| B3LYP / B3PW91 | 6-311G(d,p) | Geometry optimization, HOMO-LUMO analysis, NBO analysis | nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly valuable for understanding the photophysical behaviors of fluorescent compounds like those based on the imidazo[1,5-a]pyridine core.
TD-DFT calculations are instrumental in identifying the nature of electronic transitions that occur upon photoexcitation. For a series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols, TD-DFT calculations identified the main electronic transitions as intra-ligand transitions (¹ILT). mdpi.com This characterization is often supported by analyzing the shapes of Natural Transition Orbitals (NTOs). mdpi.comresearchgate.net For other imidazo[1,5-a]pyridine-based complexes, TD-DFT has been used to describe the Frontier Molecular Orbitals (FMOs) involved in these transitions, highlighting them as primarily ¹(π-π*) transitions. researchgate.net
These computational studies provide a theoretical basis for experimentally observed phenomena, such as the large Stokes shifts that are a characteristic feature of many imidazo[1,5-a]pyridine derivatives. mdpi.commdpi.com The combination of experimental spectroscopy and TD-DFT calculations allows for the establishment of clear structure-property relationships, guiding the design of new fluorescent materials with tailored optical properties. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful in silico techniques used to predict and analyze how a small molecule (ligand), such as a derivative of imidazo[1,5-a]pyridine, might interact with a biological macromolecule (target), typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic agents. mdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling a wide range of conformations of the ligand within the binding site of the protein and scoring them based on their energetic favorability. For a series of imidazo[1,2-a]pyridine inhibitors of the enzyme autotaxin (ATX), a co-crystal structure confirmed a novel binding mode where the compound occupied a hydrophobic pocket and channel, a result that can be correlated with docking simulations. nih.gov
The scoring functions used in docking provide an estimate of the binding affinity, often expressed as a binding energy in kcal/mol. In a study of Alpidem, a molecule with an imidazo[1,2-a]pyridine core, docking against the 4BDT protein associated with Alzheimer's disease yielded a binding energy of -9.60 kcal/mol, suggesting a strong binding affinity and potential inhibitory activity. nih.gov For other imidazo[1,2-a]pyridine derivatives screened against various biological targets, MolDock scores as high as -130.663 have been reported, indicating favorable binding. acs.org
Beyond predicting binding poses and affinities, computational simulations provide detailed analyses of the specific non-covalent interactions that stabilize the ligand-target complex. These include hydrogen bonds, π-π stacking, and hydrophobic interactions. researchgate.netrsc.org
Hydrogen bonds are critical for molecular recognition and binding specificity. researchgate.net Studies on related heterocyclic systems have shown that molecules can form multiple classical and non-classical H-bond interactions, such as N-H···N and C-H···O, which define the binding geometry. nih.gov
Conformational Analysis and Energy Landscape Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of imidazo[1,5-a]pyridine derivatives explores the different spatial arrangements of their atoms and the corresponding energy landscape.
Computational methods, often in conjunction with experimental data from X-ray crystallography, are used to determine the most stable conformations. nih.gov For related 3-substituted imidazo[1,2-a]pyridines, theoretical calculations have been performed to understand conformational preferences. nih.gov These studies have shown that the stability of the prevailing conformation can be influenced by intramolecular interactions, such as hydrogen bonds. nih.gov DFT calculations can correctly predict these conformational preferences, which are then supported by structural data. nih.gov
For example, in a study on 3-formyl-2-phenyl imidazo[1,2-a]pyridine, the global minimum energy conformation was one where the formyl oxygen atom was oriented toward the H-5 proton of the pyridine (B92270) ring, stabilized by an intramolecular electrostatic interaction. nih.gov Such analyses are crucial as the specific conformation of a molecule dictates how it fits into a receptor's binding site and influences its photophysical properties.
Spectroscopic Property Predictions and Correlations
Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming molecular structures. DFT calculations, for instance, are widely used to predict NMR chemical shifts.
In the structural elucidation of a complex heterocyclic system, the 13C NMR chemical shifts of different possible tautomers (the thioacetamide (B46855) and iminothiol forms) were calculated using DFT at the BP86/Jgauss-TZP2 level of theory. mdpi.com A strong linear correlation between the experimentally measured chemical shifts and the values calculated for the thioacetamide form confirmed its structure. mdpi.comresearchgate.net For example, an experimental shift of 182.26 ppm was in excellent agreement with the calculated value of 181.84 ppm for the thioamide carbon, but not with the 162.72 ppm calculated for the iminethiol tautomer. mdpi.com
Similarly, vibrational frequencies corresponding to IR spectroscopy can be calculated. Theoretical frequency calculations for a 9-amino-7-(4-chlorophenyl)imidazo[1,2-a:5,4-b']dipyridine derivative showed good agreement with experimental data for key functional groups, such as the N-H and C≡N stretches. semanticscholar.org This correlation between theoretical predictions and experimental results provides a high degree of confidence in the structural assignment of newly synthesized compounds.
Applications of Imidazo 1,5 a Pyridine Derivatives in Chemical Research and Materials Science
Ligands for Coordination Complexes and Catalysis
Imidazo[1,5-a]pyridine (B1214698) derivatives have been extensively explored as ligands in coordination chemistry and catalysis. The fused aromatic ring system offers multiple coordination sites and can be strategically modified to fine-tune both electronic and steric properties. This makes them a versatile platform for constructing a variety of coordination complexes.
The imidazo[1,5-a]pyridine skeleton has proven to be a versatile architecture for the synthesis of stable N-heterocyclic carbenes (NHCs). These NHC ligands, derived from imidazo[1,5-a]pyridin-3-ylidene, exhibit strong σ-donating abilities, making them effective ligands for transition-metal catalysis. The rigid bicyclic framework of these NHCs allows for precise steric control around the metal center.
Chiral imidazo[1,5-a]pyridine-oxazoline ligands have been developed and successfully applied in highly enantioselective hydrosilylation of ketones, demonstrating the potential of this scaffold in asymmetric catalysis. Furthermore, the electronic properties of these NHC ligands can be tuned by introducing various substituents on the imidazo[1,5-a]pyridine backbone, influencing their reactivity and catalytic activity.
The strategic placement of coordinating groups on the imidazo[1,5-a]pyridine core allows for the design of a wide range of chelating ligands. For instance, introducing a pyridine (B92270) ring at the 1-position creates an N,N-bidentate ligand capable of forming stable complexes with various metal ions, including zinc(II). Similarly, the incorporation of a hydroxyl-substituted phenyl group at the 3-position can lead to the formation of N,O-bidentate chelating ligands.
The coordination of these ligands to metal centers like Zn(II) often results in an enhancement of their photophysical properties, such as increased quantum yields and blue-shifted emissions, due to increased molecular rigidity. The versatility in design allows for the synthesis of mono-, bis-, and tris-chelate complexes, each with distinct structural and optical properties.
Table 1: Examples of Imidazo[1,5-a]pyridine-Based Chelating Ligands and Their Properties
| Ligand Type | Example | Metal Ion | Application | Reference |
| N,N-bidentate | 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Zn(II) | Luminescent materials | |
| N,O-bidentate | 2-(Imidazo[1,5-a]pyridin-3-yl)phenols | B(III) | Blue emissive dyes | |
| C,N-bidentate | Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene | Ni(II) | Acrylate synthesis |
Imidazo[1,5-a]pyridine-based ligands have demonstrated significant utility in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Both phosphine- and NHC-based ligands derived from this scaffold have been successfully employed.
3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and evaluated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, showing effectiveness in the formation of sterically hindered biaryl and heterobiaryl compounds.
In the realm of NHC ligands, palladium complexes of imidazo[1,5-a]pyridin-3-ylidenes have been developed as versatile and stable precatalysts for various cross-coupling reactions. These catalysts are often air- and moisture-stable and exhibit high reactivity.
Fluorescent Probes and Bioimaging Agents
The inherent fluorescence of the imidazo[1,5-a]pyridine core makes its derivatives excellent candidates for the development of fluorescent probes and bioimaging agents. These compounds often exhibit desirable photophysical properties such as large Stokes shifts, good quantum yields, and high photostability.
Derivatives of imidazo[1,5-a]pyridine have been designed as fluorescent probes for the detection of various analytes, including sulfite (B76179) and other sulfur-containing species. These probes can offer rapid response times, high selectivity, and low detection limits. The fluorescence of these compounds can be modulated through intramolecular charge transfer (ICT) processes upon interaction with the target analyte.
In the context of bioimaging, the compact and emissive nature of imidazo[1,5-a]pyridines makes them suitable for use as membrane probes to study the dynamics and properties of lipid bilayers. Their solvatochromic behavior allows them to report on the polarity of their microenvironment. Furthermore, near-infrared (NIR) fluorescent probes based on this scaffold have been developed for in vivo imaging.
Chemical Sensors
The tunable fluorescence of imidazo[1,5-a]pyridine derivatives has been harnessed for the development of chemical sensors. These sensors often operate on a "turn-on" or ratiometric fluorescence response upon binding to a specific analyte. For example, an imidazo[1,5-a]pyridine-derivatized sensor was designed for the rapid and selective detection of sulfite.
Furthermore, donor-π-acceptor type fluorophores incorporating the imidazo[1,5-a]pyridine moiety have been utilized as fluorescent pH sensors. The protonation and deprotonation of the imidazo[1,5-a]pyridine nitrogen in acidic and basic environments, respectively, leads to significant changes in their emission characteristics.
Smart Materials and Optoelectronics
The excellent photophysical properties of imidazo[1,5-a]pyridine derivatives, including their strong fluorescence and charge-transport characteristics, make them promising materials for optoelectronic applications. They have been investigated for use in organic light-emitting diodes (OLEDs).
By modifying the substituents on the imidazo[1,5-a]pyridine core, the emission color and quantum yield can be tuned, allowing for the development of blue, greenish-yellow, and other colored emitters for OLEDs. The large Stokes shift observed in many of these derivatives is also a beneficial property for optoelectronic devices. The development of imidazo[1,5-a]pyridine-based materials for applications such as white light-emitting diodes and anticounterfeiting technologies is an active area of research.
Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound | Application | Excitation (nm) | Emission (nm) | Quantum Yield | Reference |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Ligand for Luminescent Complexes | - | 463 (in CH2Cl2) | 0.19 | |
| Imidazo[1,5-a]pyridine-based sensor for sulfite (IPD-SFT) | Chemical Sensor | - | - | - | |
| 1-phenylimidazo[1,5-a]pyridine-anthracene fluorophore | OLED Emitter | - | 528-586 (solvent dependent) | - | |
| Boron difluoride complexes of 2-(imidazo[1,5-a]pyridin-3-yl)phenols | Blue Emissive Dyes | - | Blue region | Good |
Research Tools for Kinase Signaling Pathways
Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of compounds for the investigation of kinase signaling pathways. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, small molecules that can selectively inhibit specific kinases are invaluable as research tools to dissect signaling cascades and validate new drug targets. The imidazo[1,5-a]pyridine scaffold provides a robust platform for designing such inhibitors.
Recent theoretical studies have highlighted the potential of these derivatives as potent inhibitors of key enzymes like the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in cancer. nih.gov A computational study analyzed a series of eighteen novel imidazo[1,5-a]pyridine derivatives to determine their interaction and binding affinity with the EGFR protein. nih.gov The research used advanced simulation techniques, such as umbrella sampling and steered molecular dynamics, to calculate the absolute binding free energies, a measure of inhibitor potency. nih.gov The findings from these simulations suggest that certain imidazo[1,5-a]pyridine derivatives could be promising candidates for further development as EGFR inhibitors. nih.gov
The structure-activity relationship (SAR) of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, the substitution at the 3-position, as seen in 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine, can significantly influence the molecule's orientation and interaction within the ATP-binding pocket of a target kinase. While specific experimental inhibition data, such as IC₅₀ values, for this compound against a panel of kinases are not widely available in the public domain, the broader class of imidazo[1,5-a]pyridines is recognized for its potential to produce potent kinase inhibitors. researchgate.net These compounds serve as valuable molecular probes for exploring the complex and intricate networks of kinase signaling, aiding researchers in understanding disease mechanisms and discovering novel therapeutic strategies.
Potential in Agricultural Chemistry
The imidazo[1,5-a]pyridine framework is a significant structural component found in a number of agrochemicals, indicating its utility in the development of crop protection agents. rsc.org The inherent biological activity of this scaffold can be tailored through chemical modification to target specific agricultural pests and diseases. Research in this area has particularly highlighted the potential of these compounds as novel insecticides.
Recent studies have focused on the synthesis and evaluation of imidazopyridine mesoionic derivatives, which have shown significant insecticidal activity against economically important agricultural pests like the white-backed planthopper (Sogatella furcifera) and the cowpea aphid (Aphis craccivora). nih.gov In one study, a series of novel imidazopyridine mesoionic compounds featuring an amido group were synthesized and tested. nih.gov The results demonstrated that these derivatives possess potent insecticidal properties, with one compound in particular, designated C6, showing high efficacy against both S. furcifera and A. craccivora. nih.gov
The mode of action for these compounds appears to involve the insect's nervous system. nih.gov Proteomic analysis, molecular docking, and enzymatic assays suggest that these derivatives may act on nicotinic acetylcholine (B1216132) receptors (nAChRs), a well-established target for many successful commercial insecticides. nih.gov This mechanism of action, combined with their novel chemical structure, makes them promising candidates for managing insect populations, especially those that have developed resistance to existing insecticide classes.
The following table summarizes the insecticidal activity of selected imidazopyridine mesoionic derivatives against two major agricultural pests.
| Compound | Target Pest | LC₅₀ (μg/mL) |
|---|---|---|
| C6 (Amide Derivative) | Sogatella furcifera | 10.5 |
| C6 (Amide Derivative) | Aphis craccivora | 2.09 |
| C9 (Ester Derivative) | Aphis craccivora | 0.8 |
| Pymetrozine (Commercial Control) | Aphis craccivora | 6.19 |
| Triflumezopyrim (Commercial Control) | Aphis craccivora | 4.68 |
LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population. Data sourced from studies on imidazopyridine mesoionic derivatives. nih.govnih.gov
While the insecticidal potential is evident, the exploration of imidazo[1,5-a]pyridine derivatives in other areas of agricultural chemistry, such as for herbicidal or fungicidal applications, is less documented in scientific literature. The versatility of the scaffold, however, suggests that with further research and modification, novel compounds with activity against plant pathogens or weeds could be developed.
Emerging Trends and Future Research Directions for 3 2 Chlorophenyl Imidazo 1,5 a Pyridine
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of the imidazo[1,5-a]pyridine (B1214698) core is a focal point of chemical research, with an increasing emphasis on efficiency, diversity, and sustainability. Traditional methods are being supplanted by modern synthetic strategies that offer higher yields, milder reaction conditions, and the use of less hazardous reagents.
| Synthetic Strategy | Key Features | Potential Advantages |
| Multi-Component Reactions | Combine three or more reactants in a single pot. organic-chemistry.org | High efficiency, reduced waste, molecular diversity. |
| Catalytic C-H Amination | Utilizes catalysts (e.g., Iron) to form C-N bonds. organic-chemistry.org | Use of green solvents, water as a byproduct. |
| Ritter-Type Reactions | Employs catalysts like Bi(OTf)₃ with benzylic alcohols. acs.org | Moderate to excellent yields, wide substrate scope. |
| Metal-Free Oxidative Amination | Sequential C-N bond formation without metal catalysts. organic-chemistry.org | Avoids heavy metal contamination, sustainable. |
| Transannulation Reactions | Rearrangement of heterocyclic rings (e.g., pyridotriazoles) with nitriles. organic-chemistry.org | High yields under metal-free conditions. |
Exploration of New Biological Targets and Therapeutic Areas
The imidazo[1,5-a]pyridine scaffold is a versatile pharmacophore. While research on the oxalate (B1200264) salt of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine has highlighted its potential as a kinase inhibitor for applications in oncology, the broader class of imidazopyridines exhibits a wide spectrum of biological activities. smolecule.com These include anti-inflammatory, antiviral, antimicrobial, and anticonvulsant properties, suggesting that derivatives of this compound could be investigated for a range of therapeutic areas beyond cancer. eco-vector.comnih.govtsijournals.com
Future research will likely focus on screening the compound and its analogues against a wider array of biological targets. This involves exploring its potential to modulate novel kinase families, ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or infectious diseases. The structural similarity to other bioactive imidazopyridines warrants investigation into its efficacy against pathogens and its potential role in treating central nervous system disorders. eco-vector.comtsijournals.com
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, methods like Density Functional Theory (DFT) can be employed to understand its electronic structure and predict its reactivity, aiding in the design of new synthetic routes. nih.gov
Molecular docking simulations are crucial for exploring potential biological targets. By modeling the interaction between the compound and the active sites of various proteins (such as kinases), researchers can predict binding affinity and orientation, providing insights into its mechanism of action. researchgate.net These predictions can then guide the synthesis of new derivatives with improved potency and selectivity. Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features with biological activity, accelerating the identification of more effective drug candidates.
Integration of Structure-Based Drug Design Principles
Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. Given that this compound has been identified as a potential kinase inhibitor, SBDD is a particularly relevant strategy for its future development. smolecule.com
The process begins with obtaining the crystal structure of a target kinase, often in complex with a known ligand. By analyzing the binding pocket, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for affinity. This information is then used to computationally design modifications to the this compound scaffold. For instance, functional groups could be added to the chlorophenyl or pyridine (B92270) rings to form new, favorable interactions with specific amino acid residues in the target's active site, thereby enhancing binding affinity and selectivity over other kinases.
Investigation into Multitargeting and Polypharmacology Approaches
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Polypharmacology, the concept of designing single drugs that can modulate multiple targets simultaneously, is an emerging paradigm to address this complexity. The broad bioactivity profile of the imidazopyridine class suggests that derivatives of this compound could be promising candidates for a multitargeting approach. eco-vector.com
Future research could focus on rationally designing derivatives that not only inhibit a primary kinase target but also modulate other relevant proteins in a disease network. For example, a single compound could be engineered to inhibit two different kinases in a cancer signaling pathway or to possess both anticancer and anti-inflammatory properties. This approach could lead to more effective therapies with a reduced likelihood of developing drug resistance.
Exploration of Photophysical and Sensing Applications with Advanced Materials
The imidazo[1,5-a]pyridine scaffold is known for its remarkable photophysical properties, making it a valuable component for advanced materials. mdpi.com These compounds are often highly fluorescent and can exhibit a large Stokes shift (a significant difference between the absorption and emission wavelengths), which is a desirable feature for applications in bio-imaging and sensing to avoid signal interference. mdpi.comijrpr.com
The investigation into the photophysical properties of this compound and its derivatives is a promising future direction. Research could explore its potential as a fluorescent probe for detecting specific ions, molecules, or changes in the cellular environment, such as membrane fluidity. mdpi.com Furthermore, the high thermal and photochemical stability of the imidazo[1,5-a]pyridine core makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other optoelectronic devices. ijrpr.com
| Potential Application | Relevant Photophysical Property |
| Biological Imaging | High fluorescence quantum yield, photostability. ijrpr.com |
| Fluorescent Probes/Sensors | Solvatochromic behavior, sensitivity to environment. mdpi.com |
| Organic Electronics (OLEDs) | Solid-state fluorescence, thermal stability. ijrpr.com |
| Down-Shifting Conversion | Large Stokes shift. mdpi.com |
Innovations in Derivative Functionalization for Enhanced Specificity and Potency
The chemical structure of this compound offers multiple sites for functionalization to fine-tune its properties. The chlorine atom on the phenyl ring is a key site for modification, where it can be replaced by other functional groups through nucleophilic substitution reactions to alter the molecule's steric and electronic profile. smolecule.com This can lead to derivatives with enhanced binding to a biological target or improved pharmacokinetic properties.
Innovations in synthetic chemistry provide a toolbox for creating a diverse library of derivatives. researchgate.net For example, introducing hydrophilic groups could improve aqueous solubility, while adding specific hydrogen-bonding moieties could enhance target specificity. The pyridine ring of the core structure can also be substituted to further modulate the compound's activity. By combining these functionalization strategies with computational modeling and structure-based design, researchers can systematically optimize this compound to develop highly potent and selective molecules for therapeutic or material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
